

The Pharmacological Profile of N-Allylnoriso-LSD: A Technical Guide

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Compound of Interest				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylnoriso-lysergic acid diethylamide (AL-LAD) is a psychedelic lysergamide and an analog of lysergic acid diethylamide (LSD). This document provides a comprehensive overview of the pharmacological profile of AL-LAD, intended for researchers, scientists, and drug development professionals. It details the compound's receptor binding affinity, functional activity, and the associated signaling pathways. Methodologies for key in vitro and in vivo assays are described to facilitate further research and understanding of this compound's mechanism of action.

Introduction

N-AllyInoriso-LSD, commonly known as AL-LAD, is a semi-synthetic psychedelic of the lysergamide class. Structurally, it is the N-allyl derivative of nor-lysergic acid diethylamide. First synthesized in the 1970s, it has gained attention for its psychedelic effects, which are reported to be qualitatively similar to those of LSD but with a shorter duration and a more visual and less introspective character.[1] Understanding the detailed pharmacological profile of AL-LAD is crucial for elucidating its mechanism of action and for the rational design of novel psychoactive compounds with potential therapeutic applications. This guide summarizes the current knowledge of AL-LAD's pharmacology, presenting quantitative data, experimental protocols, and visualizations of its primary signaling pathway.



Receptor Binding Affinity

AL-LAD's psychoactive effects are primarily mediated by its interaction with various neurotransmitter receptors in the central nervous system. Radioligand binding assays have been employed to determine its affinity for several key receptors, particularly within the serotonin and dopamine systems.

Table 1: Receptor Binding Affinities (Ki) of N-Allylnoriso-LSD

Receptor	Radioligand	Tissue Source	Ki (nM)	Reference
5-HT2A	[3H]ketanserin	Rat Frontal Cortex	8.1	[2]
5-HT2A	[125I]-R-DOI	Rat Frontal Cortex	3.4	[2]

Note: Lower Ki values indicate higher binding affinity.

Functional Activity

Beyond binding, the functional activity of AL-LAD at its target receptors determines its pharmacological effects. As an agonist at the 5-HT2A receptor, AL-LAD initiates a cascade of intracellular signaling events. Its activity at dopamine receptors has also been characterized.

Table 2: Functional Activity of N-Allylnoriso-LSD

Receptor	Assay Type	Parameter	Value	Reference
Dopamine D1	Radioligand Binding	K0.5 (nM)	189	[2]
Dopamine D2	Radioligand Binding	K0.5 (nM)	12.3	[2]

Note: K0.5 represents the concentration at which 50% of the radioligand is displaced.



In Vivo Pharmacology: Behavioral Studies

Behavioral assays in animal models are essential for characterizing the psychoactive effects of compounds like AL-LAD. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and psychedelic potential. Drug discrimination studies in rats are used to assess the subjective effects of a compound relative to a known substance, such as LSD.

Table 3: In Vivo Behavioral Effects of N-Allylnoriso-LSD

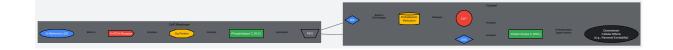
Assay	Animal Model	Parameter	Value	Compariso n to LSD	Reference
Head-Twitch Response	Mouse	ED50 (nmol/kg)	174.9	Slightly less potent	[2][3][4]
Drug Discriminatio n	Rat	ED50 (nmol/kg)	13	Approximatel y 3.5-fold more potent	[2]

Note: ED50 is the dose that produces 50% of the maximal effect.

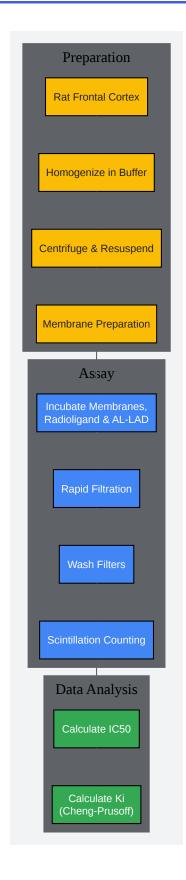
Signaling Pathways

The primary mechanism of action for the psychedelic effects of AL-LAD is the activation of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates a Gq protein, initiating a downstream signaling cascade.









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